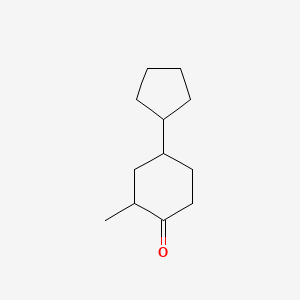

4-Cyclopentyl-2-methylcyclohexan-1-one

Description

Contextualization within Cyclohexanone (B45756) Chemistry and Alicyclic Systems

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. The six-membered ring of cyclohexanone can adopt various conformations, with the chair form being the most stable. The introduction of substituents onto the ring significantly influences its conformational preferences and reactivity. These substituted cyclohexanones are key intermediates in the synthesis of numerous natural products and pharmaceuticals. beilstein-journals.orgnih.gov The chemistry of alicyclic systems, which encompass cyclic, non-aromatic hydrocarbons, is a mature yet continually evolving field. The rigid, three-dimensional structures of these molecules provide a scaffold for creating complex and stereochemically defined architectures.

Rationale for Research Interest in Stereochemically Defined Ketones with Remote Substituents

The presence of multiple substituents on the cyclohexanone ring, as in 4-Cyclopentyl-2-methylcyclohexan-1-one, introduces the possibility of several stereoisomers. The relative and absolute configurations of these substituents have a profound impact on the molecule's physical, chemical, and biological properties. Research into ketones with remote substituents, where the modifying groups are not directly adjacent to the carbonyl group, is crucial for understanding long-range stereoelectronic effects. These effects can dictate the facial selectivity of nucleophilic attack at the carbonyl carbon and the stereochemical outcome of reactions at other sites on the ring. The ability to control the stereochemistry of these remote centers is a significant challenge and a major focus of modern asymmetric synthesis.

Overview of Research Domains Applicable to this compound

While specific research applications for this compound are not extensively documented, the broader class of substituted cyclohexanones finds utility in several domains. These include:

Natural Product Synthesis: Many complex natural products contain substituted cyclohexane (B81311) motifs. The development of synthetic routes to molecules like this compound can serve as a model for the construction of these more intricate structures. wikipedia.orglibretexts.org

Medicinal Chemistry: The specific three-dimensional arrangement of functional groups in substituted cyclohexanones can lead to interactions with biological targets, making them valuable scaffolds for the design of new therapeutic agents.

Materials Science: Alicyclic ketones can be used as precursors for the synthesis of polymers and other materials with specific physical properties.

Mechanistic Studies: The well-defined conformations of substituted cyclohexanones make them excellent models for studying reaction mechanisms and the fundamental principles of stereochemistry. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

93805-77-7 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

4-cyclopentyl-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C12H20O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-11H,2-8H2,1H3 |

InChI Key |

IBGOXTNJMGIEOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1=O)C2CCCC2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclopentyl 2 Methylcyclohexan 1 One

Mechanistic Investigations of Carbonyl Reactivity

The carbonyl group is the primary site of reactivity in 4-Cyclopentyl-2-methylcyclohexan-1-one, undergoing reactions typical of ketones, most notably nucleophilic addition and enolate formation.

The reaction of a nucleophile with the carbonyl carbon of this compound proceeds via nucleophilic addition, a fundamental process in carbonyl chemistry. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by electron-rich species. masterorganicchemistry.com This addition transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

The stereochemical outcome of nucleophilic addition to this ketone is influenced by the steric hindrance imposed by the substituents on the cyclohexane (B81311) ring. The methyl group at the C-2 position and the cyclopentyl group at the C-4 position create a sterically encumbered environment. Nucleophilic attack can occur from either the axial or equatorial face of the carbonyl group. Generally, smaller nucleophiles may favor axial attack to avoid steric interactions with the axial hydrogens at C-3 and C-5. Conversely, bulkier nucleophiles will preferentially approach from the less hindered equatorial face to minimize steric clash with the axial substituents.

The stability of the transition state during nucleophilic addition is a key determinant of the reaction pathway. Factors such as the nature of the nucleophile, the solvent, and the presence of chelating metal cations can influence the stereoselectivity of the addition. researchgate.net

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound

| Nucleophile | Predicted Major Pathway | Rationale |

| Hydride (e.g., from NaBH₄) | Axial Attack | Small nucleophile minimizes steric interactions. |

| Grignard Reagents (e.g., CH₃MgBr) | Equatorial Attack | Bulky nucleophile avoids steric hindrance from axial substituents. |

| Organolithium Reagents (e.g., CH₃Li) | Equatorial Attack | Similar to Grignard reagents, steric bulk dictates the direction of attack. |

This table is based on general principles of nucleophilic addition to substituted cyclohexanones and represents predicted outcomes.

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows this compound to form enols or enolates under acidic or basic conditions, respectively. pitt.edu Enolates are powerful nucleophiles and are intermediates in a variety of important carbon-carbon bond-forming reactions. bham.ac.uk

The unsymmetrical nature of this ketone means that two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formation of the kinetic enolate involves the removal of a proton from the less substituted α-carbon (C-6). This process is faster and is favored by strong, bulky bases at low temperatures. pitt.edu

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate and is formed by removing a proton from the more substituted α-carbon (C-2). Its formation is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases. pitt.edu

The choice of reaction conditions is therefore crucial in directing the regioselectivity of enolate formation and subsequent reactions. Once formed, the enolate of this compound can react with various electrophiles at the α-carbon. masterorganicchemistry.com The stereochemistry of these reactions is influenced by the existing stereocenters in the molecule. libretexts.org

Table 2: Conditions for Regioselective Enolate Formation

| Enolate Type | Reaction Conditions | Resulting Enolate Structure |

| Kinetic | Lithium diisopropylamide (LDA), THF, -78 °C | Enolate at C-6 |

| Thermodynamic | NaH, THF, reflux | Enolate at C-2 |

This table provides typical conditions for the selective formation of kinetic and thermodynamic enolates of unsymmetrical ketones.

Transformations Involving the Alicyclic Rings

The cyclohexane and cyclopentane (B165970) rings of this compound can undergo a variety of transformations, particularly those involving carbocationic intermediates.

Reactions that generate a carbocation on either the cyclohexane or cyclopentane ring can lead to rearrangements. libretexts.org These rearrangements are driven by the formation of a more stable carbocation. For instance, a secondary carbocation could rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. masterorganicchemistry.com

A notable rearrangement in systems containing a cyclopentyl group attached to a carbocationic center is ring expansion. echemi.comstackexchange.com If a positive charge were to form on the carbon of the cyclohexane ring bearing the cyclopentyl group, a rearrangement could occur where the cyclopentyl ring expands to a more stable cyclohexyl ring. youtube.com This process relieves the ring strain inherent in the five-membered ring. echemi.comstackexchange.com

While less common under standard conditions, the alicyclic rings can undergo ring-opening reactions, particularly under forcing conditions or with specific reagents. For example, photochemical reactions can induce ring-opening of cyclic ketones. researchgate.net The presence of strain in the cyclopentyl ring could make it susceptible to certain ring-opening processes catalyzed by transition metals. researchgate.net

Conversely, intramolecular reactions can lead to the formation of new rings. For instance, if a suitable functional group were present on the cyclopentyl ring, an intramolecular aldol (B89426) condensation could lead to the formation of a new bicyclic or spirocyclic system.

The methyl and cyclopentyl substituents have a profound effect on the reactivity of this compound.

Steric Effects: As discussed, these groups sterically hinder the faces of the cyclohexane ring, influencing the stereoselectivity of nucleophilic additions to the carbonyl group. They also play a role in the regioselectivity of enolate formation, with the less hindered side being favored for kinetic deprotonation.

Electronic Effects: The alkyl nature of the methyl and cyclopentyl groups means they are electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexanone (B45756). However, this effect is generally less significant than steric factors in controlling reactivity. In the context of carbocation stability, the electron-donating nature of these alkyl groups helps to stabilize any adjacent positive charge, influencing the propensity for rearrangements.

Stereochemical Control and Conformational Analysis of 4 Cyclopentyl 2 Methylcyclohexan 1 One

Conformational Preferences of the Cyclohexanone (B45756) Ring with Cyclopentyl and Methyl Substituents

The cyclohexanone ring in 4-cyclopentyl-2-methylcyclohexan-1-one adopts a chair conformation to minimize torsional and angle strain. youtube.com However, the presence of substituents at the C-2 and C-4 positions leads to distinct conformational isomers with differing stabilities. The relative energies of these conformers are primarily determined by the steric interactions of the substituents, particularly 1,3-diaxial interactions. libretexts.org

In general, substituents on a cyclohexane (B81311) ring prefer to occupy the more spacious equatorial positions to avoid steric hindrance with axial hydrogens on the same side of the ring. libretexts.org For monosubstituted cyclohexanes, the preference for the equatorial position is well-established. libretexts.org In the case of this compound, both the methyl group at C-2 and the cyclopentyl group at C-4 will have a propensity for the equatorial orientation.

The trans isomer, with both the cyclopentyl and methyl groups in equatorial positions, is expected to be the most stable conformer. In contrast, the cis isomer will have one substituent in an axial position and the other equatorial. Given the larger size of the cyclopentyl group, the conformer with an axial methyl group and an equatorial cyclopentyl group would be more stable than the one with an axial cyclopentyl group.

It is important to note that the sp2 hybridization of the carbonyl carbon flattens the ring slightly compared to cyclohexane, which can influence the severity of the steric interactions. youtube.com

Table 1: Estimated Steric Strain in Conformers of this compound

| Isomer | C-4 Cyclopentyl Position | C-2 Methyl Position | Estimated Relative Stability |

| trans | Equatorial | Equatorial | Most Stable |

| cis | Equatorial | Axial | Less Stable |

| cis | Axial | Equatorial | Least Stable |

Note: This table is based on general principles of conformational analysis; specific energetic differences would require computational or experimental data.

Diastereomeric and Enantiomeric Forms of this compound

The presence of two stereocenters at the C-2 and C-4 positions means that this compound can exist as two pairs of enantiomers, which are diastereomeric to each other. These are the cis and trans isomers.

Cis Isomer: The cyclopentyl and methyl groups are on the same face of the cyclohexanone ring. This can exist as a pair of enantiomers: (2R, 4R)-4-cyclopentyl-2-methylcyclohexan-1-one and (2S, 4S)-4-cyclopentyl-2-methylcyclohexan-1-one.

Trans Isomer: The cyclopentyl and methyl groups are on opposite faces of the ring. This also exists as a pair of enantiomers: (2R, 4S)-4-cyclopentyl-2-methylcyclohexan-1-one and (2S, 4R)-4-cyclopentyl-2-methylcyclohexan-1-one.

The separation and characterization of these stereoisomers are crucial for understanding their distinct chemical and biological properties. The different spatial arrangements of the substituents in the diastereomers lead to different physical properties, such as melting points, boiling points, and spectroscopic characteristics.

Stereoselective Transformations

The conformational biases of the cyclohexanone ring in this compound provide a powerful tool for controlling the stereochemical outcome of various chemical transformations.

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols, where the newly formed hydroxyl group is either cis or trans to the substituents on the ring. The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent.

For substrates with a conformationally locked equatorial substituent at C-4, such as the predicted preference for the cyclopentyl group, the approach of the hydride reagent to the carbonyl is subject to stereoelectronic and steric effects. Small reducing agents, such as sodium borohydride (B1222165) (NaBH4), tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol. youtube.comtamu.edu This is often referred to as Felkin-Anh-type addition.

Conversely, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), favor equatorial attack, resulting in the axial alcohol. tamu.edu The presence of the C-2 methyl group will further influence the trajectory of the incoming nucleophile, potentially enhancing the diastereoselectivity.

Table 2: Predicted Major Products from the Diastereoselective Reduction of the Most Stable Conformer of trans-4-Cyclopentyl-2-methylcyclohexan-1-one

| Reducing Agent | Primary Attack Trajectory | Major Product (Stereochemistry of OH) |

| Sodium Borohydride (NaBH4) | Axial | Equatorial |

| L-Selectride | Equatorial | Axial |

The formation of new carbon-carbon bonds at the α-position to the carbonyl group (C-2 or C-6) can be directed by the existing stereocenters in the molecule. For instance, the alkylation of the enolate of this compound can proceed with a degree of diastereoselectivity. The pre-existing C-2 methyl and C-4 cyclopentyl groups will influence the conformation of the enolate and sterically hinder one face of the molecule, leading to a preferential attack of the electrophile from the less hindered face. acs.orgacs.org

The use of chiral auxiliaries or catalysts can further enhance the enantioselectivity of such reactions, allowing for the synthesis of specific enantiomers of more complex derivatives. wikipedia.orgresearchgate.net

The stereochemistry of the this compound scaffold can be used to influence the stereochemical outcome of reactions at a distance from the existing stereocenters. This concept, known as remote stereocontrol, is a significant challenge in organic synthesis. acs.org

Computational and Theoretical Investigations of 4 Cyclopentyl 2 Methylcyclohexan 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of substituted cyclohexanones. researchgate.netnih.gov These methods provide detailed insights into electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics. For 4-cyclopentyl-2-methylcyclohexan-1-one, DFT calculations would be instrumental in understanding its behavior in chemical reactions and its spectroscopic identity.

DFT calculations are routinely used to map the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. For this compound, several key reactions could be investigated:

Enolate Formation: The formation of enolates is fundamental to the reactivity of ketones. DFT can be used to model the deprotonation at the C2 and C6 positions, determining the relative activation barriers and the thermodynamic stability of the resulting enolates. The presence of the methyl group at C2 would sterically and electronically influence the approach of a base and the stability of the corresponding enolate.

Nucleophilic Addition to the Carbonyl Group: The stereochemical outcome of nucleophilic additions (e.g., reduction by hydrides or addition of organometallic reagents) is of significant interest. acs.org DFT can elucidate the transition states for both axial and equatorial attacks on the carbonyl carbon. sciopen.com The facial selectivity would be influenced by the steric hindrance imposed by the axial hydrogens and the substituents on the ring. acs.org

Ring Inversion: The energy profile of the chair-to-chair interconversion can be calculated, identifying the twist-boat and boat conformations as transition states or high-energy intermediates. acs.org

A hypothetical reaction coordinate diagram for the base-catalyzed enolization of this compound could be constructed using DFT, revealing the kinetic and thermodynamic favorability of forming the more substituted enolate.

DFT, often in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO), is highly effective in predicting spectroscopic parameters. nih.govnih.govresearchgate.netresearchgate.net For this compound, this would involve:

NMR Spectroscopy: Calculation of the ¹H and ¹³C chemical shifts for each possible stereoisomer and conformer. researchgate.netchemicalbook.com These theoretical spectra would be invaluable for assigning experimental data and determining the predominant conformation in solution. The predicted chemical shifts would be sensitive to the axial or equatorial orientation of the methyl and cyclopentyl groups. researchgate.net

Vibrational Spectroscopy (IR/Raman): Prediction of the vibrational frequencies, most notably the C=O stretching frequency, which is sensitive to the electronic environment and ring conformation. researchgate.net

The relative energies of the different stereoisomers and their respective chair conformations can be accurately calculated. For a disubstituted cyclohexane (B81311), the stability is primarily dictated by the steric strain arising from 1,3-diaxial interactions. pressbooks.publibretexts.org The A-value, which quantifies the energetic preference for a substituent to be in the equatorial position, is a key parameter. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a cyclopentyl group, it is estimated to be around 2.1 kcal/mol, similar to a cyclohexyl group. Based on these values, the conformational energies of the possible diastereomers of this compound can be estimated.

Table 1: Hypothetical Conformational Energy Analysis for Diastereomers of this compound This table presents a hypothetical analysis based on established A-values for analogous substituents.

| Diastereomer | Conformer | Methyl Group Orientation | Cyclopentyl Group Orientation | Estimated 1,3-Diaxial Strain (kcal/mol) | Relative Stability |

| cis | Chair 1 | Equatorial | Axial | ~2.1 | Less Stable |

| cis | Chair 2 (flipped) | Axial | Equatorial | ~1.7 | More Stable |

| trans | Chair 1 | Equatorial | Equatorial | ~0 | Most Stable |

| trans | Chair 2 (flipped) | Axial | Axial | ~3.8 (1.7 + 2.1) | Least Stable |

Molecular Mechanics and Dynamics Simulations for Conformational Space

While quantum chemical calculations provide high accuracy for specific structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the vast conformational landscape of flexible molecules like this compound over time. sapub.orgmsu.edumdpi.com

MM methods, using force fields like OPLS-AA or GAFF, can rapidly calculate the energies of thousands of conformations. researchgate.net This allows for a detailed mapping of the potential energy surface as a function of the dihedral angles of the ring and the orientation of the substituents. For this compound, MM calculations would confirm the energetic preferences outlined in Table 1, with the trans-diequatorial conformer being the global minimum. sapub.orgmsu.edu

MD simulations introduce a temporal component, simulating the movement of atoms over time at a given temperature. mdpi.comresearchgate.net An MD simulation of this compound would reveal:

The dynamics of the chair-boat-twist-boat interconversions. libretexts.orgkhanacademy.org

The rotational preferences of the cyclopentyl group relative to the cyclohexane ring.

The vibrational motions of the entire molecule.

The time-averaged distribution of conformers, providing a dynamic picture of the conformational equilibrium. libretexts.org

The cyclopentane (B165970) ring itself is not planar and undergoes pseudorotation through envelope and twist conformations, which would also be captured in a detailed MD simulation. libretexts.orgyoutube.com

Kinetic Modeling and Potential Energy Surface Analysis of Reaction Pathways

Kinetic modeling aims to simulate the evolution of a chemical system over time by considering all relevant elementary reactions. For this compound, this would be particularly relevant for understanding its decomposition under pyrolysis or oxidation conditions, which is crucial for applications such as biofuel combustion. researchgate.netacs.orgpsu.edu

Drawing parallels with studies on cyclohexane, methylcyclohexane, and cyclohexanone (B45756), the initial steps in the thermal decomposition of this compound would likely involve: acs.orgresearchgate.netresearchgate.net

Homolytic C-C Bond Cleavage: The weakest C-C bonds in the ring would break, leading to the formation of diradical species. researchgate.net

Hydrogen Abstraction: Radicals present in the system would abstract hydrogen atoms from the molecule, with the tertiary hydrogens (at C2 and C4) being the most susceptible. nih.gov

Decarbonylation: At high temperatures, the ketone could lose a molecule of carbon monoxide.

The subsequent reactions would involve a complex network of radical isomerization, beta-scission, and recombination reactions, leading to a variety of smaller olefinic and oxygenated products. masterorganicchemistry.comfigshare.com A kinetic model would consist of a large set of these elementary reactions, each with an associated rate constant, often calculated using transition state theory combined with quantum chemical data. researchgate.netresearchgate.net

Table 2: Hypothetical Key Initial Reaction Pathways in the Pyrolysis of this compound This table presents hypothetical pathways based on known decomposition mechanisms of related cycloalkanes.

| Reaction Type | Description | Key Products | Estimated Activation Energy Range (kcal/mol) |

| C-C Homolysis | Ring opening adjacent to the carbonyl group | Acyl and alkyl diradicals | 70-80 |

| C-H Abstraction | H-atom abstraction by a radical (e.g., •CH₃) | Cyclohexanonyl radicals | 8-12 |

| Retro-Diels-Alder | Not a primary pathway for the saturated ring | N/A | > 90 |

| Decarbonylation | Loss of CO from the ring | Cyclopentyl-methyl-cyclopentane diradical | > 80 |

Advanced Spectroscopic Elucidation of 4 Cyclopentyl 2 Methylcyclohexan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of 4-Cyclopentyl-2-methylcyclohexan-1-one in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, the precise arrangement of atoms, including the relative stereochemistry of the methyl and cyclopentyl substituents, can be established.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A comprehensive analysis using a suite of 1D (¹H, ¹³C) and 2D NMR experiments is necessary for complete structural assignment.

¹H and ¹³C NMR: The 1D proton NMR spectrum provides initial information on the types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, distinct signals are expected for the methyl, cyclopentyl, and cyclohexanone (B45756) ring protons and carbons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the ring systems.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in tracing the proton connectivity within the cyclohexanone and cyclopentyl rings. For instance, the proton at C-2 would show a correlation to the protons of the adjacent methyl group and the methylene protons at C-3.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netyoutube.comsdsu.edu This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netyoutube.comsdsu.edu This is crucial for piecing together the molecular framework. Key HMBC correlations would include the coupling from the methyl protons to the carbonyl carbon (C-1), their attached carbon (C-2), and the adjacent ring carbon (C-3). Similarly, correlations from the cyclopentyl protons to C-3, C-4, and C-5 of the cyclohexanone ring would confirm the position of this substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space interactions between protons that are in close proximity (<5 Å), regardless of their bonding connectivity. researchgate.networdpress.com NOESY is the definitive technique for determining the relative stereochemistry (cis/trans isomerism) of the substituents. For example, in the cis isomer, a cross-peak would be observed between the protons of the methyl group and the methine proton of the cyclopentyl group, assuming they are on the same face of the cyclohexanone ring in its preferred chair conformation.

The following table presents hypothetical but representative NMR data for a cis-isomer of this compound.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H to C) | Key NOESY Correlations |

| 1 | 212.5 | - | - | - | - |

| 2 | 45.8 | 2.55 | m | C1, C3, C-Me | H-3a, Me |

| 3 | 35.2 | 1.80 (a), 2.10 (e) | m | C1, C2, C4, C5 | H-2, H-4, H-5a |

| 4 | 44.1 | 1.95 | m | C2, C3, C5, C6, C-1' | H-3a, H-5a, H-1' |

| 5 | 33.8 | 1.45 (a), 1.90 (e) | m | C3, C4, C6, C-1' | H-4, H-6a |

| 6 | 41.5 | 2.25 (a), 2.40 (e) | m | C1, C2, C4, C5 | H-5a |

| Me at C2 | 15.1 | 1.05 | d | C1, C2, C3 | H-2, H-6a |

| 1' (Cp) | 45.3 | 2.15 | m | C3, C4, C5, C-2' | H-4, H-2' |

| 2', 5' (Cp) | 25.5 | 1.60-1.75 | m | C1', C3', C4' | H-1', H-3' |

| 3', 4' (Cp) | 25.2 | 1.50-1.65 | m | C1', C2', C5' | H-2' |

(Note: Data are predicted for a representative isomer in CDCl₃. (a) = axial, (e) = equatorial, Cp = cyclopentyl)

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound possesses two chiral centers (C-2 and C-4), it can exist as a mixture of enantiomers. Enantiomers are spectroscopically indistinguishable in an achiral solvent. However, the addition of a chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃, tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)), can be used to determine the enantiomeric excess (ee) of a sample. libretexts.orgmit.edu

The chiral reagent forms a transient complex with the ketone, creating diastereomeric complexes that have different NMR spectra. libretexts.org This results in the separation of signals for the two enantiomers. For instance, the doublet corresponding to the methyl group at C-2 might resolve into two distinct doublets in the presence of the chiral shift reagent. The enantiomeric excess can then be calculated by integrating the areas of these separated peaks. mit.edu

Mass Spectrometry for Fragmentation Pathway Analysis and Complex Mixture Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.govscispace.comchemguide.co.uk

For this compound (C₁₂H₂₀O, Molecular Weight: 180.29 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺•) at m/z 180. The subsequent fragmentation of this ion provides a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and ring-cleavage reactions.

Common fragmentation patterns include:

Alpha-Cleavage: Loss of the methyl radical (•CH₃) to give a stable acylium ion at m/z 165, or loss of the cyclopentyl radical (•C₅H₉) to yield an ion at m/z 111.

McLafferty Rearrangement: This specific rearrangement is characteristic of ketones with accessible gamma-hydrogens and results in the loss of a neutral alkene. libretexts.orgopenstax.org

Ring Cleavage: Complex rearrangements following initial cleavage can lead to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆), resulting in various smaller fragment ions.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₂H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - CH₃]⁺ | Alpha-cleavage: loss of methyl radical |

| 111 | [M - C₅H₉]⁺ | Alpha-cleavage: loss of cyclopentyl radical |

| 98 | [C₆H₁₀O]⁺• | Loss of cyclopentene |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl fragment or rearranged ion |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 42 | [C₂H₂O]⁺• | Ketenyl radical cation |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. docbrown.info For this compound, HRMS would distinguish its formula, C₁₂H₂₀O (calculated exact mass: 180.15142), from other possible isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS or MS²) provides an even greater level of structural detail by performing multiple stages of mass analysis. nih.govwikipedia.orgijcap.in In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 180) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.orgunt.edu This technique can confirm fragmentation pathways by establishing direct precursor-to-product relationships, which is invaluable for distinguishing between isomers and characterizing unknown compounds in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Probing and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. qiboch.com

The IR spectrum of this compound is dominated by absorptions characteristic of a saturated cyclic ketone and its alkyl framework.

C=O Stretch: The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone, this band typically appears around 1715 cm⁻¹. pressbooks.pubspectroscopyonline.combartleby.com Its precise position can be influenced by ring strain and conformation.

C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexanone and cyclopentyl rings, as well as the methyl group.

CH₂ Bending: Absorptions corresponding to the scissoring vibrations of the CH₂ groups are expected around 1450 cm⁻¹. qiboch.com

IR spectroscopy is also an excellent tool for real-time reaction monitoring. researchgate.net For instance, in the synthesis of this compound via the oxidation of the corresponding secondary alcohol, one could monitor the reaction progress by observing the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the simultaneous appearance of the strong C=O stretching band of the ketone product (around 1715 cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkyl (Cyclohexane, Cyclopentyl, Methyl) |

| 1715 | Strong, Sharp | C=O Stretch | Saturated Ketone |

| 1450 | Medium | CH₂ Scissoring | Alkane |

| 1375 | Medium | CH₃ Bending | Methyl Group |

X-ray Crystallography for Absolute and Relative Stereochemistry (if crystalline derivatives are available)eurjchem.com

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby elucidating both the relative and absolute stereochemistry of chiral centers. nih.govpurechemistry.org While a powerful tool, its primary prerequisite is a well-ordered, single crystal of the compound of interest. nih.gov

As of the current literature survey, no publicly available crystal structure for this compound has been reported. The compound's physical state at room temperature, likely an oil, precludes direct analysis by this method. Consequently, the formation of a suitable crystalline derivative is an essential preliminary step for crystallographic analysis.

Formation of Crystalline Derivatives

To facilitate crystallization, a non-crystalline compound like this compound can be chemically modified to introduce functionalities that promote the formation of a stable crystal lattice. Common strategies for ketones involve reaction with specific reagents to form derivatives such as:

Hydrazones: Formed by reacting the ketone with hydrazine or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine).

Oximes: Resulting from the reaction with hydroxylamine.

Semicarbazones: Formed by reacting the ketone with semicarbazide.

These derivatives often exhibit higher melting points and greater crystallinity due to the introduction of polar groups capable of forming strong intermolecular interactions, such as hydrogen bonds, which stabilize the crystal packing.

Elucidation of Relative and Absolute Stereochemistry

Once a suitable single crystal of a derivative is obtained, it is subjected to X-ray diffraction. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded. wikipedia.org The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which a precise 3D model of the atomic arrangement can be built. nih.gov

Relative Stereochemistry: The resulting molecular model directly reveals the relative orientation of the substituents on the cyclohexanone ring. For instance, it would unequivocally determine whether the C-2 methyl group and the C-4 cyclopentyl group are on the same side (cis) or opposite sides (trans) of the ring. The conformation of the six-membered ring (e.g., chair, boat) and the equatorial or axial positions of the substituents are also clearly defined.

Absolute Stereochemistry: For a chiral, enantiomerically pure compound, X-ray crystallography can determine the absolute configuration (i.e., the R/S designation at each stereocenter). This is achieved by analyzing the anomalous dispersion (or resonant scattering) of the X-rays by the atoms in the crystal. researchgate.net This effect, though small for light atoms (C, H, N, O), creates slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute structure can be determined. The result is often expressed as the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure. nih.gov To enhance the anomalous scattering effect, derivatization with a reagent containing a heavier atom (e.g., bromine or chlorine) is sometimes employed. soton.ac.uk

Hypothetical Crystallographic Data

The following tables represent the type of data that would be obtained from a successful X-ray crystallographic analysis of a hypothetical crystalline derivative of this compound. This data is for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Derivative.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₂₁N₃O₃ |

| Formula weight | 267.33 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.34(2)° | |

| c = 9.876(3) Å, γ = 90° | |

| Volume | 1489.1(9) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.191 Mg/m³ |

| Absorption coefficient | 0.685 mm⁻¹ |

| F(000) | 576 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.55 to 68.25° |

| Reflections collected | 10250 |

| Independent reflections | 2680 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.112 |

| R indices (all data) | R1 = 0.052, wR2 = 0.125 |

Table 2: Hypothetical Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C1-O1 | 1.225(3) |

| C1-C2 | 1.518(4) |

| C2-C(Methyl) | 1.535(4) |

| C4-C(Cyclopentyl) | 1.542(4) |

| C1-C2-C3 | 111.5(2) |

| C3-C4-C5 | 109.8(2) |

| O1-C1-C2 | 121.7(3) |

Derivatives and Analogs of 4 Cyclopentyl 2 Methylcyclohexan 1 One in Advanced Organic Synthesis

Design and Synthesis of Functionalized Analogs

The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-one and its functionalized analogs can be approached through several established organic chemistry methodologies. A prominent strategy is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation to construct a six-membered ring. wikipedia.orgresearchgate.netmasterorganicchemistry.com In a hypothetical synthesis of the target compound, a Michael donor, such as the enolate of a methyl-substituted ketone, could be reacted with cyclopentyl vinyl ketone. Subsequent intramolecular aldol condensation would yield a cyclohexenone precursor that can be selectively reduced to the desired saturated ketone.

Another viable synthetic route involves the modification of a pre-existing cyclohexanone (B45756) ring. For instance, starting with 4-cyclopentylcyclohexanone, the methyl group at the C-2 position can be introduced via enolate chemistry. quora.com This involves the formation of the enolate of 4-cyclopentylcyclohexanone, followed by alkylation with a methylating agent like iodomethane.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reactions | Starting Materials Example | Notes |

|---|---|---|---|

| Robinson Annulation | Michael Addition, Aldol Condensation | Methyl vinyl ketone and a suitable ketone | A classic and versatile method for forming six-membered rings. wikipedia.orgresearchgate.net |

| α-Alkylation | Enolate formation, Alkylation | 4-Cyclopentylcyclohexanone, Methyl iodide | A direct method for introducing the methyl group. quora.com |

| Phenol (B47542) Hydrogenation & Oxidation | Catalytic Hydrogenation, Oxidation | 4-Cyclopentylphenol | Suitable for large-scale synthesis. google.com |

Utilization as a Chiral Building Block in Multistep Synthesis

With two stereocenters at positions 2 and 4, this compound is a chiral molecule. This chirality makes it a valuable building block, or chiron, for the asymmetric synthesis of more complex molecules, such as natural products and pharmaceuticals. mdpi.comrsc.org The concept of the "chiral pool" involves using readily available, enantiomerically pure natural products as starting materials for synthesis. mdpi.comwikipedia.org While this compound itself may not be a common member of the chiral pool, enantiomerically enriched forms of similar substituted cyclohexanones can be prepared through asymmetric synthesis or resolution techniques. mdpi.comresearchgate.net

Once an enantiomerically pure form of this compound is obtained, its existing stereocenters can influence the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity is a powerful tool in organic synthesis. For example, the facial bias created by the cyclopentyl and methyl groups can direct the approach of reagents to the carbonyl group or the enolate, leading to the formation of new stereocenters with high diastereoselectivity. This makes it a valuable intermediate for constructing molecules with multiple contiguous stereocenters.

Exploration of Structural Modifications for Tuned Reactivity

The reactivity of the cyclohexanone ring in this compound is influenced by its substituents. By systematically modifying the cyclopentyl group at C-4 and the methyl group at C-2, it is possible to fine-tune the steric and electronic properties of the molecule, thereby modulating its reactivity.

For instance, replacing the cyclopentyl group with a bulkier or smaller alkyl group would alter the steric hindrance around the ketone. This can affect the rate and selectivity of reactions at the carbonyl carbon and the adjacent α-carbons. Similarly, substituting the methyl group at C-2 with other alkyl or functional groups can impact the acidity of the α-protons and the stability of the corresponding enolate.

These structural modifications allow for the creation of a library of analogs with tailored reactivity profiles. This is particularly useful in the context of developing specific catalysts or in optimizing reaction conditions for a desired transformation. The synthesis of various substituted cyclohexanones is well-documented, providing a basis for the exploration of these structural modifications. nih.govorganic-chemistry.orgrsc.org

Table 2: Predicted Effects of Structural Modifications on Reactivity

| Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|

| Larger C-4 substituent | Increased steric hindrance for nucleophilic attack at the carbonyl. | The bulky group can block one face of the ring, potentially increasing diastereoselectivity in certain reactions. |

| Smaller C-4 substituent | Reduced steric hindrance, potentially increasing reaction rates. | Less steric bulk allows for easier access of reagents to the reactive sites. |

| Electron-withdrawing C-2 substituent | Increased acidity of the C-2 proton. | Stabilizes the resulting enolate, facilitating its formation. |

Integration into Complex Molecular Architectures

The true synthetic potential of this compound is realized when it is incorporated into larger, more complex molecular architectures. Its inherent functionality and chirality make it an ideal starting point for the synthesis of polycyclic systems, including those found in biologically active natural products. researchgate.netnih.govresearchgate.net

The ketone functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. For example, it can undergo Wittig-type reactions to form alkenes, or it can be converted to an enol ether or enamine to participate in cycloaddition reactions. Furthermore, the cyclohexanone ring itself can be the foundation for subsequent annulation reactions, such as a second Robinson annulation, to construct fused bicyclic or polycyclic systems. wikipedia.orgmasterorganicchemistry.comnih.gov

In the context of total synthesis, a chiral fragment like this compound can be coupled with other complex fragments to assemble the final target molecule. The stereochemical information embedded in the cyclohexanone core can be transferred to the final product, reducing the need for complex stereocontrol strategies in later stages of the synthesis. The use of substituted cyclohexanones in the synthesis of steroids and alkaloids exemplifies this powerful approach. wikipedia.orgnih.gov

Catalytic Transformations Involving 4 Cyclopentyl 2 Methylcyclohexan 1 One

Enantioselective Catalytic Reduction of the Ketone

The enantioselective reduction of cyclic ketones is a cornerstone of asymmetric catalysis, providing access to chiral alcohols that are valuable building blocks in organic synthesis. Typically, this transformation is achieved using chiral catalysts derived from transition metals, such as ruthenium, rhodium, and iridium, complexed with chiral ligands, or through organocatalytic methods employing chiral boranes or organocatalysts in transfer hydrogenation reactions.

For a substrate like 4-cyclopentyl-2-methylcyclohexan-1-one, which possesses two stereocenters, the diastereoselective and enantioselective reduction of the carbonyl group would be of significant interest. The choice of catalyst and reaction conditions would be crucial in controlling the formation of one of the four possible stereoisomeric alcohols. However, specific studies detailing the successful enantioselective reduction of this particular ketone, including data on catalysts, yields, and enantiomeric excess, are not available in the conducted search.

Metal-Catalyzed Coupling and Functionalization Reactions at the Cyclohexanone (B45756) Ring

Metal-catalyzed reactions are powerful tools for the functionalization of ketone scaffolds. For a cyclohexanone derivative, these transformations can include alpha-arylation or alkylation, conjugate additions, and other coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. Palladium, copper, nickel, and other transition metals are commonly employed for such reactions.

In the context of this compound, metal-catalyzed functionalization could introduce a variety of substituents at positions alpha to the carbonyl or elsewhere on the cyclohexanone ring. These modifications would be valuable for creating diverse molecular architectures. Despite the broad utility of these methods, specific examples of metal-catalyzed coupling and functionalization reactions performed on this compound are not described in the available literature based on the search results.

Lewis Acid and Brønsted Acid Catalysis for Rearrangements and Cyclizations

Lewis and Brønsted acids are versatile catalysts for a wide range of organic transformations, including rearrangements and cyclization reactions of ketones. For cyclohexanone systems, acid catalysis can facilitate reactions such as the Wagner-Meerwein rearrangement, Nazarov cyclization precursors, or Robinson annulation.

The structure of this compound could potentially undergo interesting acid-catalyzed rearrangements or be a substrate for further cyclization reactions. The interplay between the existing stereocenters and the newly formed stereocenters in such reactions would be a subject of synthetic interest. Nevertheless, the search did not yield any specific studies on Lewis acid or Brønsted acid-catalyzed rearrangements or cyclizations of this compound.

Photocatalysis and Electrocatalysis in Ketone Transformations

Photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for organic synthesis. These methods can enable unique transformations of ketones, such as pinacol (B44631) couplings, cycloadditions, and functionalizations, often under mild reaction conditions.

The application of photocatalysis or electrocatalysis to this compound could open new avenues for its derivatization. For instance, photoredox catalysis could be employed for the functionalization of the cyclohexanone ring. While some chemical suppliers list the compound, and one vendor page for a different chemical, Sodium tungsten oxide, mentions its use in catalysis and photocatalysis, there is no direct link or reported study on the photocatalytic or electrocatalytic transformation of this compound itself. evitachem.com

Advanced Analytical Techniques for Reaction Monitoring and Process Optimization

In-situ Reaction Monitoring (e.g., IR, Raman, Online NMR)

In-situ, or real-time, reaction monitoring provides a dynamic understanding of a chemical transformation as it occurs, eliminating the need for discrete sampling which can disturb the reaction. This approach is invaluable for studying reaction kinetics, identifying transient intermediates, and determining reaction endpoints with high precision.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful non-destructive techniques for monitoring the progress of reactions involving 4-Cyclopentyl-2-methylcyclohexan-1-one. The synthesis of this ketone, often involving alkylation or hydrogenation, can be tracked by observing specific vibrational bands. The most prominent feature for monitoring is the carbonyl (C=O) stretching vibration. Saturated aliphatic ketones, like the cyclohexanone (B45756) ring system, exhibit a strong, characteristic C=O absorption band in the IR spectrum around 1715 cm⁻¹. windows.net During a reaction, the disappearance of a reactant's characteristic peak (e.g., a C=C bond in a precursor cyclohexenone) and the appearance or increase in intensity of the ketone's C=O band at ~1715 cm⁻¹ can be quantitatively tracked over time. beilstein-journals.orgsielc.com Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering.

Online Nuclear Magnetic Resonance (NMR): Online NMR spectroscopy represents a pinnacle in reaction monitoring, offering detailed structural information and quantitative data simultaneously. nih.gov By flowing the reaction mixture through a benchtop NMR spectrometer installed in a fume hood, chemists can obtain real-time spectra. nih.govnih.gov For the synthesis of this compound, ¹H and ¹³C NMR can track the consumption of starting materials and the formation of the product by monitoring the appearance of new signals corresponding to the cyclopentyl and methyl groups in their final chemical environment, as well as the characteristic downfield shift of the alpha-carbon to the carbonyl group. This technique allows for the precise determination of reaction kinetics and the identification of any side products or intermediates that may form. nih.gov The non-destructive nature of NMR ensures the integrity of the reaction mixture is maintained throughout the analysis. nih.gov

| Technique | Key Observable Change for Ketone Formation | Primary Application |

| In-situ IR | Appearance/increase of C=O stretch (~1715 cm⁻¹) | Reaction endpoint determination, functional group conversion |

| In-situ Raman | Changes in C=C and C=O vibrational modes | Complementary to IR, suitable for aqueous media |

| Online NMR | Appearance of product-specific ¹H and ¹³C signals | Kinetic studies, mechanistic investigation, impurity profiling |

Chromatographic Methods for Purity and Isomer Separation in Research

Chromatography is the cornerstone of purification and analysis in organic synthesis. For a molecule like this compound, which contains multiple stereocenters, chromatographic methods are indispensable for separating isomers and assessing purity.

GC-MS is a highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. It is well-suited for analyzing the purity of this compound and profiling the reaction mixture for byproducts. The sample is vaporized and separated based on boiling point and polarity on a capillary column, with each component subsequently ionized and fragmented in the mass spectrometer.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation. For a substituted cyclohexanone, common fragmentation pathways include McLafferty rearrangement and alpha-cleavage, which would yield characteristic fragment ions. The retention time from the GC provides an additional layer of identification. For instance, analysis of the related compound 4-methylcyclohexanone (B47639) by GC-MS provides a clear separation and a distinct mass spectrum that confirms its structure. d-nb.info This same principle is applied to profile the reaction products during the synthesis of this compound, ensuring the desired product has been formed and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC. It is particularly crucial for separating stereoisomers (diastereomers and enantiomers) of chiral molecules like this compound.

The separation of diastereomers, which have different physical properties, can often be achieved on standard stationary phases like silica (B1680970) gel (normal-phase) or C18 (reversed-phase). hplc.euresearchgate.net For example, a reverse-phase HPLC method can be used to separate diastereomers of similarly complex substituted methylcyclohexanones. nih.gov

Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation. This is accomplished using a Chiral Stationary Phase (CSP). psu.edu Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for a broad range of compounds. windows.netnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers, which is a regulatory necessity for chiral drugs. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov

Below is a representative table of HPLC conditions used for separating a structurally analogous complex cyclohexanone, demonstrating the typical parameters involved.

| Parameter | Value |

| Compound | 4-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-2-methylcyclohexan-1-one |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV, MS, ELSD |

| Application | Purity analysis, preparative separation |

| Data adapted from a method for a structurally related compound. nih.gov |

Thermal Analysis (e.g., DSC, TGA) for Solid-State Characterization of Intermediates/Products

Thermal analysis techniques provide information on the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing solid-state materials, such as crystalline intermediates or the final product if it is a solid at room temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This technique is used to determine key thermal transitions. For a crystalline solid form of this compound or its intermediates, DSC analysis would reveal:

Melting Point (Tₘ): A sharp endothermic peak indicating the temperature at which the solid melts.

Crystallization Temperature (T꜀): An exothermic peak observed upon cooling from the melt, indicating the temperature of crystallization.

Glass Transition Temperature (T₉): A stepwise change in the baseline for amorphous or semi-crystalline materials.

Enthalpy Changes (ΔH): The area under a DSC peak is proportional to the enthalpy change of the transition, providing quantitative data on the energy involved.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and composition of a compound. A TGA thermogram plots mass percentage against temperature. For an organic molecule like this compound, TGA can determine:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to thermal decomposition.

Thermal Stability: A higher decomposition temperature indicates greater thermal stability.

Composition: Quantifying mass loss at different stages can provide information about the presence of residual solvents or the stoichiometry of decomposition.

The combination of DSC and TGA provides a comprehensive thermal profile of a compound, which is critical for understanding its stability, purity, and solid-state behavior.

| Thermal Event | Technique | Observed Signal | Information Gained |

| Melting | DSC | Endothermic Peak | Melting Point, Enthalpy of Fusion |

| Crystallization | DSC | Exothermic Peak | Crystallization Temperature, Enthalpy |

| Decomposition | TGA | Mass Loss Step | Onset of Degradation, Thermal Stability |

| Volatilization | TGA | Mass Loss Step | Presence of Residual Solvents |

| Glass Transition | DSC | Step Change in Heat Flow | Amorphous Content Behavior |

Emerging Trends and Future Research Perspectives on 4 Cyclopentyl 2 Methylcyclohexan 1 One

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 4-Cyclopentyl-2-methylcyclohexan-1-one traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The push towards sustainable chemical manufacturing has spurred the development of green chemistry approaches applicable to substituted cyclohexanones.

Future research will likely focus on adapting these green methodologies for the efficient and environmentally benign synthesis of this compound. Key strategies include:

Catalytic Oxidation: A primary green route to cyclohexanones involves the oxidation of the corresponding cyclohexanols. Instead of stoichiometric, toxic chromium-based reagents, future syntheses will employ catalytic systems using clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). A patented method highlights the use of oxygen-containing gas as a low-cost and environmentally friendly oxidant for producing 4-substituted cyclohexanones from their corresponding cyclohexanols, a method noted for its high yield and simple workup. google.com Another established green method uses sodium hypochlorite (B82951) (household bleach) with an acetic acid catalyst, which produces only non-hazardous byproducts like water and sodium chloride. scribd.com

One-Pot and Tandem Reactions: Efficiency in synthesis can be dramatically improved by combining multiple reaction steps into a single operation. Tandem reactions, such as a photocatalyzed formal [5+1] cycloaddition, have been developed for the convergent synthesis of substituted cycloalkanones under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.govresearchgate.net Similarly, the Robinson annulation, a classic method for forming six-membered rings, can be performed using organocatalysts like L-proline, which can offer high stereoselectivity under greener conditions. wikipedia.orgmasterorganicchemistry.com

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can drastically reduce reaction times and energy consumption. aip.org A MAOS approach for the Claisen-Schmidt condensation to form substituted benzylidenecyclohexanones has been demonstrated to be highly effective, suggesting its potential for accelerating key bond-forming steps in the synthesis of this compound. aip.org

| Green Synthesis Strategy | Principle | Potential Advantage for Target Compound | Reference |

| Catalytic Oxidation | Use of catalysts (e.g., Cu, Pd) with clean oxidants (O₂, H₂O₂) to convert 4-cyclopentyl-2-methylcyclohexan-1-ol. | Avoids toxic heavy metal waste (e.g., chromium); high atom economy. | google.comscribd.comrsc.org |

| One-Pot Robinson Annulation | Combining Michael addition and intramolecular aldol (B89426) condensation in a single vessel using an organocatalyst. | Reduces purification steps, solvent usage, and waste; potential for asymmetric synthesis. | wikipedia.orgmasterorganicchemistry.com |

| Tandem Photocatalysis | Using light to drive a cascade of reactions to build the cyclohexanone (B45756) ring from simpler precursors. | Mild reaction conditions; high convergence and complexity generation in a single step. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat reactants for C-C bond formation or condensation steps. | Significant reduction in reaction time and energy consumption; often solvent-free. | aip.org |

Application in Supramolecular Chemistry and Material Science Scaffolds

The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and as a scaffold for advanced materials. The ketone's carbonyl group can act as a hydrogen bond acceptor, while the aliphatic cyclopentyl and methyl groups influence steric packing, solubility, and van der Waals interactions.

Supramolecular Assembly: Cyclic ketones are known to participate in forming ordered supramolecular structures through weak interactions like C-H···O hydrogen bonds. nih.govresearchgate.net The specific stereochemistry and bulky nature of the substituents in this compound could be exploited to direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. These organized structures are fundamental to creating materials with tailored properties, such as nonlinear optics or specific host-guest recognition capabilities. Research has shown that substituents on a cyclic ketone framework can significantly influence the resulting supramolecular architecture. nih.gov

Material Science Scaffolds: Substituted cyclic ketones are valuable building blocks (scaffolds) for larger, more complex molecules with applications in materials science. For example, chalcone (B49325) derivatives, which contain an α,β-unsaturated ketone, are used in liquid crystals and as fluorescent sensors. acs.orgwikipedia.org By chemically modifying this compound, it could serve as a chiral scaffold for new polymers, liquid crystals, or functional dyes. The concept of "scaffold hopping," where a known active core (like an aurone) is replaced with a different one (like an indolin-3-one) to develop new properties, is a powerful strategy in medicinal and materials chemistry. mdpi.com The this compound core could be a novel scaffold in such explorations.

Interdisciplinary Research with Computational Chemistry and Chemoinformatics

Computational tools are indispensable for predicting molecular properties and guiding experimental research, saving both time and resources. For a molecule like this compound, these approaches can provide significant insights.

Computational Chemistry: Quantum mechanics methods, particularly Density Functional Theory (DFT), can be used to predict the molecule's stable conformations, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties. This can help in understanding its reactivity, such as identifying the most likely sites for nucleophilic or electrophilic attack. Computational studies are routinely used to elucidate reaction mechanisms, such as the enantioselectivity in catalytic reactions involving cyclohexanone derivatives. acs.org

Chemoinformatics: Chemoinformatics involves the analysis of large chemical datasets to identify structure-property relationships. mdpi.com For this compound, chemoinformatics tools can predict a range of physicochemical properties (e.g., logP, solubility, boiling point) before it is even synthesized. acs.org By comparing its predicted properties to those of known compounds in databases like ChEMBL or PubChem, researchers can hypothesize potential applications. For instance, analyzing its structural similarity to known bioactive molecules might suggest avenues for drug discovery research. nih.gov

The following table presents a chemoinformatics-based comparison of predicted properties for the target molecule and structurally related ketones.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted Boiling Point (°C) |

| This compound | C₁₂H₂₀O | 180.29 | 3.5 | 255.4 ± 40.0 |

| 2-Methylcyclohexan-1-one | C₇H₁₂O | 112.17 | 1.6 | 165.1 ± 8.0 |

| 4-tert-Butylcyclohexan-1-one | C₁₀H₁₈O | 154.25 | 2.8 | 213.1 ± 8.0 |

| Cyclohexan-1-one | C₆H₁₀O | 98.14 | 1.1 | 155.6 ± 3.0 |

Data predicted using publicly available chemical database tools.

Exploration of Bio-Inspired Synthesis and Catalysis

Nature provides unparalleled examples of efficient and highly selective chemical synthesis. Bio-inspired and biocatalytic methods aim to harness these principles for synthetic chemistry.

Biocatalysis with Engineered Enzymes: Enzymes are powerful catalysts that can perform reactions with exquisite stereo- and regioselectivity under mild, aqueous conditions. For a chiral molecule like this compound, biocatalysis offers a promising route to obtaining specific enantiomers. Researchers have successfully engineered enzymes like imine reductases (IREDs) to perform reductive amination on 4-substituted cyclohexanones, achieving excellent stereocontrol to produce either cis or trans products. researchgate.netresearchgate.net Similarly, ene reductases have been used for the C-H functionalization of cyclohexenones. nih.gov These enzymatic strategies could be adapted to synthesize specific stereoisomers of the target compound or its derivatives.

Bio-Inspired Cascade Reactions: The synthesis of complex natural products in organisms often involves elegant cascade reactions where the product of one step becomes the substrate for the next in a seamless sequence. A bio-inspired "two-phase" approach, involving an initial "cyclase phase" to construct a core skeleton followed by an "oxidase phase" for functionalization, is a powerful strategy in total synthesis. rsc.org The Robinson annulation, which can be a key step in forming the cyclohexanone ring, is itself a biomimetic reaction, and its execution using biocatalysts or organocatalysts under mild conditions is a vibrant area of research. nih.govnih.gov Applying this thinking to this compound could lead to highly efficient and stereocontrolled synthetic pathways starting from simple, renewable precursors.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Cyclopentyl-2-methylcyclohexan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of cyclohexanone derivatives. A plausible route includes:

Oxidation of cyclohexane : Cyclohexane oxidation (e.g., using O₂ or peroxides) yields cyclohexanone, as noted in industrial protocols .

Q. Introduction of substituents :

- Cyclopentyl group : Friedel-Crafts alkylation with cyclopentyl halides using Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Methyl group : Methylation via Grignard reagents (e.g., CH₃MgBr) or alkyl halides.

Key factors affecting yield: - Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.

- Catalyst purity : Moisture in AlCl₃ reduces efficiency; use flame-dried glassware .

- Stoichiometry : Excess alkylating agent (1.5–2 eq.) ensures complete substitution.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the cyclopentyl (δ 1.5–2.0 ppm) and methyl groups (δ 1.0–1.3 ppm). The ketone proton is absent, confirming the carbonyl group.

- ¹³C NMR : The carbonyl carbon appears at δ 205–215 ppm.

- Infrared Spectroscopy (IR) : Strong absorption at ~1700 cm⁻¹ confirms the ketone group.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area) .

Q. How does this compound react under common reduction or oxidation conditions?

- Methodological Answer :

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 4-cyclopentyl-2-methylcyclohexanol. For sterically hindered substrates, LiAlH₄ may be required.

- Oxidation : Ketones are generally resistant to further oxidation, but ozonolysis or strong oxidizing agents (e.g., KMnO₄) could cleave the ring under harsh conditions.

Byproduct analysis via GC-MS is recommended to track degradation pathways .

Advanced Research Questions

Q. How do the steric effects of the cyclopentyl and methyl groups influence the conformational equilibrium of this compound?

- Methodological Answer :

- Computational Modeling : Use Density Functional Theory (DFT) to calculate chair conformations. The cyclopentyl group in the axial position minimizes 1,3-diaxial strain, while the methyl group favors equatorial placement.

- Experimental Validation : Compare NOESY NMR data with computational predictions to identify dominant conformers. Evidence from substituted cyclohexanols suggests bulky groups significantly shift equilibrium .

Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments with strict variable control (e.g., catalyst batch, solvent dryness).

- Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities. For example, over-alkylation products may form if excess reagent is used.

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize conditions (e.g., response surface methodology). Reference guidelines from Beilstein Journal ensure methodological rigor .

Q. What role does this compound serve in asymmetric catalysis or chiral inductions?

- Methodological Answer :

- Chiral Building Block : The cyclopentyl group introduces steric asymmetry, enabling use in enantioselective synthesis.

- Catalytic Applications : Test as a ligand in transition-metal complexes (e.g., Ru or Rh) for hydrogenation reactions. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns.

- Enzyme Studies : Investigate interactions with ketoreductases to produce chiral alcohols, as seen in similar cyclohexanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.